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Compound of Interest

Compound Name: N,6-dimethylpicolinamide

CAS No.: 107427-69-0

Cat. No.: B009953 Get Quote

Executive Summary
N,6-dimethylpicolinamide (C₈H₁₀N₂O, MW 150.18 Da) is a substituted pyridine carboxamide

frequently encountered as a ligand in organometallic catalysis and a structural motif in kinase

inhibitors. In Electrospray Ionization (ESI-MS), it exhibits a distinct fragmentation pattern driven

by the stability of the pyridine ring and the lability of the amide bond.

Key Differentiators:

Dominant Pathway: Sequential neutral losses of methylamine (31 Da) and carbon monoxide

(28 Da).

Diagnostic Ions: The presence of the m/z 120 (acylium) and m/z 92 (methyl-pyridyl) ions

distinguishes it from its N-desmethyl homolog (N-methylpicolinamide) and its ethyl-

substituted isomers.

Ortho Effect: The 6-methyl substituent exerts a steric and inductive stabilizing effect on the

ring cation, altering the fragmentation energy threshold compared to unsubstituted

picolinamides.

Chemical Profile & Ionization Physics[1]
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Property Value Notes

Compound Name N,6-dimethylpicolinamide
Systematic: N,6-dimethyl-2-

pyridinecarboxamide

Formula C₈H₁₀N₂O
Monoisotopic Mass: 150.0793

Da

Precursor Ion [M+H]⁺ = 151.087
Protonation favors the Amide

Oxygen or Ring Nitrogen

Key Structural Features
Pyridine Ring, 2-Carboxamide,

6-Methyl

"Ortho" relationship between

Ring N and Amide

Ionization Mechanism: Under positive ESI conditions (+ESI), protonation occurs preferentially

at the amide oxygen (kinetic control) or the pyridine ring nitrogen (thermodynamic control). The

proximity of the amide hydrogen to the ring nitrogen (the "ortho" position) allows for

intramolecular hydrogen bonding, which facilitates specific fragmentation pathways, distinct

from meta- or para- isomers.

Comparative Fragmentation Analysis
To validate the identity of N,6-dimethylpicolinamide, it must be compared against its structural

analogs. The table below highlights the mass spectral fingerprints that differentiate these

related compounds.

Table 1: Diagnostic Ion Comparison
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Compound
Structure
Type

Precursor
[M+H]⁺

Primary
Fragment
(Acylium)

Secondary
Fragment
(Pyridyl)

Distinguishi
ng Loss

N,6-

Dimethylpicoli

namide

Target 151
120

(C₇H₆NO⁺)
92 (C₆H₆N⁺)

-31 Da

(CH₃NH₂)

N-

Ethylpicolina

mide

Isomer 151
123

(C₆H₇N₂O⁺)

106

(C₆H₄NO⁺)

-28 Da (C₂H₄)

[McLafferty]

6-

Methylpicolin

amide

Homolog (No

N-Me)
137

120

(C₇H₆NO⁺)
92 (C₆H₆N⁺) -17 Da (NH₃)

N-

Methylpicolin

amide

Homolog (No

6-Me)
137

106

(C₆H₄NO⁺)
78 (C₅H₄N⁺)

-31 Da

(CH₃NH₂)

Analysis of Data:

Isomer Discrimination (m/z 151): N-ethylpicolinamide often undergoes a McLafferty

rearrangement or ethylene loss to regenerate the protonated amide at m/z 123. In contrast,

N,6-dimethylpicolinamide cannot lose ethylene; it exclusively loses methylamine to form

m/z 120.

Homolog Discrimination (m/z 120): The m/z 120 ion is shared with 6-methylpicolinamide, but

the precursor mass (151 vs 137) separates them. The presence of m/z 120 confirms the

methyl group is on the ring, not just the amide.

Fragmentation Mechanism & Pathway[3][4][5][6]
The fragmentation of N,6-dimethylpicolinamide follows a charge-site initiated cleavage. The

stability of the resulting acylium ion drives the reaction.

Mechanism Description
Precursor (m/z 151): Protonated molecule.
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Step 1: Amide Bond Cleavage (Inductive): The bond between the carbonyl carbon and the

amide nitrogen breaks. The charge remains on the carbonyl group (stabilized by the pyridine

ring), resulting in the loss of neutral methylamine (CH₃NH₂).

Result:6-methylpicolinoyl cation (m/z 120).

Step 2: Decarbonylation: The acylium ion is metastable and ejects a carbon monoxide (CO)

molecule.

Result:6-methylpyridinium cation (m/z 92). This ion is highly stable due to the electron-

donating effect of the methyl group on the aromatic ring.

Visualization (DOT Diagram)

[M+H]+ Precursor
m/z 151.08

(C8H11N2O+)

Acylium Ion
m/z 120.04
(C7H6NO+)- 31 Da (Inductive Cleavage)

Neutral Loss:
Methylamine

(CH3NH2, 31 Da)

Pyridyl Cation
m/z 92.05
(C6H6N+)

- 28 Da (Decarbonylation)

Neutral Loss:
Carbon Monoxide

(CO, 28 Da)

Click to download full resolution via product page

Caption: ESI-MS/MS fragmentation pathway of N,6-dimethylpicolinamide showing the

sequential loss of methylamine and carbon monoxide.

Experimental Protocol for Validation
To replicate these results or validate a sample, follow this standardized Direct Infusion ESI-

MS/MS workflow.

Materials & Reagents
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. (Formic acid aids protonation).

Standard: N,6-dimethylpicolinamide (purity >95%).
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Instrument Parameters (Generic Q-TOF/Orbitrap)
Ion Source: ESI Positive Mode.

Flow Rate: 5-10 µL/min (Direct Infusion).

Capillary Voltage: 3.5 kV.

Collision Energy (CE):

Low (10-15 eV): Preserves precursor (m/z 151).

Medium (20-30 eV): Generates Acylium ion (m/z 120).

High (>40 eV): Drives formation of Pyridyl ion (m/z 92).

Step-by-Step Workflow
Blank Check: Inject solvent blank to ensure no background interference at m/z 151 or 120.

Precursor Isolation: Set Quadrupole 1 (Q1) to select m/z 151.1 ± 0.5 Da.

Energy Ramp: Acquire spectra while ramping collision energy from 0 to 50 eV.

Data Verification:

Confirm disappearance of m/z 151 and appearance of m/z 120.

Confirm appearance of m/z 92 at higher energies.

Failure Mode: If m/z 123 appears, suspect N-ethyl isomer contamination. If m/z 106

appears, suspect N-methylpicolinamide (precursor 137) or loss of dimethylamine (unlikely

for this structure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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